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Abstract

5-Methylquinoxaline is a heterocyclic aromatic compound that plays a significant role in the
flavor profiles of a wide array of thermally processed foods. Characterized by its potent nutty,
roasted, and cocoa-like aroma, this compound is a key product of the Maillard reaction. This
technical guide provides a comprehensive overview of 5-methylquinoxaline, detailing its
chemical properties, sensory characteristics, and natural occurrence. It includes a thorough
examination of its formation pathways, detailed experimental protocols for its analysis in food
matrices, and a summary of its synthesis. This document is intended to be a valuable resource
for researchers in food science, flavor chemistry, and related fields, as well as for professionals
in the food and fragrance industries.

Introduction

5-Methylquinoxaline (CAS No. 13708-12-8) is a substituted quinoxaline, a class of bicyclic
heteroaromatic compounds containing a benzene ring fused to a pyrazine ring.[1] Its distinct
aroma profile, described as nutty, toasted, roasted corn, and coffee-like, makes it an important
contributor to the desirable flavors developed during the cooking and processing of many
foods.[2] It has been identified as a key volatile aroma compound in roasted almonds and
coffee. Understanding the formation, sensory properties, and analytical chemistry of 5-
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methylquinoxaline is crucial for controlling and optimizing flavor in food products and for its
potential applications in the fragrance industry.

Chemical and Physical Properties

5-Methylquinoxaline is a pale yellow to orange liquid with the molecular formula CsHsN2 and a
molecular weight of 144.17 g/mol . A summary of its key physical and chemical properties is
presented in Table 1.

Property Value Reference(s)
Molecular Formula CoHsN2

Molecular Weight 144.17 g/mol

CAS Number 13708-12-8 [3]
Appearance Pale yellow to orange liquid [4]

Melting Point 20-21 °C

Boiling Point 120 °C at 15 mmHg

Flash Point 107 °C (224.6 °F) [4]

Density 1.125 g/mL at 25 °C [5]

Refractive Index n20/D 1.62

Sensory Properties and Occurrence

5-Methylquinoxaline is recognized for its significant contribution to the aroma of roasted and
toasted foods. Its sensory profile is complex, with various descriptors depending on the
concentration and food matrix.

Aroma Profile

The characteristic aroma of 5-methylquinoxaline is predominantly described as:

e Nutty: Including hazelnut and peanut nuances.[2]
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Roasted: With notes of roasted corn and coffee.[2]

Toasted[2]

Burnt

Cocoa-like[2]

Odor and Flavor Thresholds

Specific odor threshold values for 5-methylquinoxaline are not widely reported in the
literature, with some sources indicating that this data is not available.[4] However, its taste has
been described as nutty, roasted, peanut, and pyrazine-like with a yeasty corn chip nuance at a
concentration of 2.00 ppm.[6]

Natural Occurrence and Typical Concentrations

5-Methylquinoxaline is a natural constituent of a variety of cooked and roasted foods. Its
formation is intrinsically linked to the Maillard reaction, which occurs during the heating of foods
containing reducing sugars and amino acids. It is commonly used in coffee and roast nut
flavors at normal levels of 0.1-10 ppm.[2]

Typical
Food Product . Reference(s)
Concentration/Presence

Detected, a key aroma
Roasted Coffee [1]
compound.

Identified as a key volatile
Roasted Almonds
aroma compound.

Contributes to the
Cocoa . [2]
characteristic aroma.

While specific quantitative data for 5-methylquinoxaline in many foods is limited, studies on
related pyrazines in roasted almonds provide some context. For instance, the concentration of
2,5-dimethylpyrazine in roasted almonds can range from 11 to 67 ng/g, and 2-methylpyrazine
can be found at levels up to 27 ng/g, depending on the roasting conditions.[7]
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Biochemical Formation Pathway

The primary route for the formation of 5-methylquinoxaline in food is the Maillard reaction, a
complex series of non-enzymatic browning reactions.[7][8][9] The key precursors are an o-
phenylenediamine derivative and a dicarbonyl compound.

The formation of 5-methylquinoxaline can be conceptualized through the following steps, as
illustrated in the diagram below:

» Formation of Precursors: The Maillard reaction and Strecker degradation of amino acids and
sugars lead to the formation of a-dicarbonyl compounds, such as methylglyoxal, and o-
phenylenediamine derivatives, such as 2,3-diaminotoluene.[9]

» Condensation Reaction: 2,3-Diaminotoluene reacts with methylglyoxal through a
condensation reaction.

» Cyclization and Dehydration: The intermediate formed undergoes cyclization and
subsequent dehydration to form the stable aromatic 5-methylquinoxaline ring system.
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Formation Pathway of 5-Methylquinoxaline
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HS-SPME-GC-MS Workflow for 5-Methylquinoxaline Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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